molecular formula C14H7F4N3O2 B1417719 3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-08-6

3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No. B1417719
CAS RN: 1219454-08-6
M. Wt: 325.22 g/mol
InChI Key: QETBWMQNOFRBIF-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole derivatives have been studied for their potential anticancer activity . They are synthesized and their synthesis is confirmed by spectroscopic techniques .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves substituting different substituents based on 3D QSAR outcomes . The synthesized compounds are then screened for their anticancer activity against different cancer cell lines .

Scientific Research Applications

Antiviral Activity

The structural features of the compound suggest potential antiviral properties. Indole derivatives, which share some structural similarities with our compound, have been reported to exhibit significant antiviral activities . The presence of a trifluoromethyl group and a pyridinyl moiety in the compound could potentially interact with viral enzymes or proteins, inhibiting viral replication.

Anticancer Activity

Compounds with a [1,2,4]oxadiazol ring have been studied for their anticancer properties. The compound could be evaluated for its ability to inhibit cancer cell proliferation. Similar structures have shown promising results against various cancer cell lines, indicating the potential of our compound as a novel anticancer agent .

Drug Design and Synthesis

The trifluoromethyl group present in the compound is a common feature in many FDA-approved drugs. This group can enhance the pharmacological properties of drugs, such as metabolic stability and bioavailability. Therefore, the compound could serve as a valuable scaffold in drug design and synthesis for various diseases .

Biological Activity Modulation

The compound’s unique structure could be used to modulate biological activity. By incorporating the compound into larger molecules, researchers can potentially create new drugs with enhanced or modified effects. This application is particularly relevant in the development of targeted therapies .

properties

IUPAC Name

3-[4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N3O2/c15-9-3-1-2-8(11(9)14(16,17)18)7-4-5-19-10(6-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETBWMQNOFRBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

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